N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a piperidine ring, a cyclopropanesulfonyl group, and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a cyclopropanesulfonyl group. The next step involves the introduction of the fluoro-methylphenyl group through a series of coupling reactions. The final step is the formation of the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The piperidine ring and the fluoro-methylphenyl group are likely to play crucial roles in binding to these targets, which may include enzymes or receptors. The compound’s effects are mediated through pathways that involve modulation of these targets’ activity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Known for its anticancer properties.
N-(cyclopropylsulfonyl)piperidine: Studied for its antimicrobial effects.
N-(fluoro-methylphenyl)piperidine: Investigated for its potential as a therapeutic agent.
Uniqueness
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c1-12-2-3-14(10-16(12)19)21-18(24)17(23)20-11-13-6-8-22(9-7-13)27(25,26)15-4-5-15/h2-3,10,13,15H,4-9,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHZCWSLUFCJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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